Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-
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Overview
Description
Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents
Preparation Methods
The synthesis of quinoline derivatives, including Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-, can be achieved through various established protocols. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods involve the use of different starting materials and reaction conditions to construct the quinoline ring system. For example, the Skraup synthesis typically involves the reaction of aniline with glycerol and sulfuric acid, while the Friedlander synthesis uses 2-aminobenzaldehyde and a ketone .
Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to improve yield and reduce environmental impact. Green chemistry approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts, have been explored to achieve more sustainable production processes .
Chemical Reactions Analysis
Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the quinoline ring and the ethoxyphenyl substituent, which can participate in both electrophilic and nucleophilic substitution reactions .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
Scientific Research Applications
Its unique structure and chemical properties make it a valuable compound for research and development .
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinoline derivatives have shown promise as inhibitors of enzymes and receptors, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, disrupting key biological processes. For example, quinoline derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, the compound’s ability to interact with receptors in the central nervous system may contribute to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:
Quinoline: The parent compound, known for its broad range of biological activities.
2-Phenylquinoline: A derivative with a phenyl substituent at the 2-position, used in medicinal chemistry.
4-Phenoxyquinoline: A derivative with a phenoxy group at the 4-position, studied for its enzyme inhibitory properties
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-21-18-13-8-15(9-14-18)7-11-17-12-10-16-5-3-4-6-19(16)20-17/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHWONNVVNJIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387974 |
Source
|
Record name | Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93207-04-6 |
Source
|
Record name | Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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